1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

説明

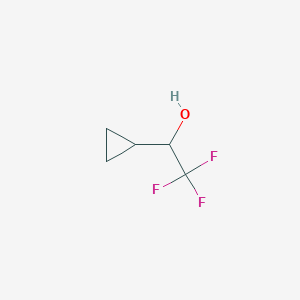

“1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” is a compound with the CAS Number: 1993-77-7 . It has a molecular weight of 140.11 and its IUPAC name is 1-cyclopropyl-2,2,2-trifluoroethanol . It is a colorless to yellow liquid .

Synthesis Analysis

The synthesis of “1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” involves a multistep reaction . The process starts with cyclopropanecarbaldehyde, to which trimethyl (trifluoromethyl)silane and TBAF (1.0 M in THF) are added at 0° C . The reaction mixture is slowly warmed to room temperature and stirred for 4 hours . After this, TBAF (1.0 M in THF) is added at room temperature and stirred for 30 min . The reaction mixture is then treated with water and extracted with diethyl ether . The organic layer is washed with 10% NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated at 30° C . This results in “1-Cyclopropyl-2,2,2-trifluoroethan-1-ol”, which is used for the next step without further purification .Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” is 1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2 . This indicates that the compound has a cyclopropyl group attached to a trifluoroethanol group.Physical And Chemical Properties Analysis

“1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” is a liquid at normal temperatures . and is stored at a temperature of 4°C .科学的研究の応用

Synthesis of Trifluoromethyl-Substituted Cyclopropanes

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol has been utilized in the synthesis of trifluoromethyl-substituted cyclopropanes. This synthesis, characterized by high diastereoselectivity and enantioselectivity, is facilitated by the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by dirhodium complexes. This process is pivotal in creating key fluorinated building blocks for medicinal chemistry and drug discovery (Denton et al., 2007).

Synthesis of Conjugated Enynes

The compound is also a key player in the synthesis of conjugated enynes. Highly efficient methods using Brønsted acid catalysis and ytterbium(III) triflate catalysis have been developed for this purpose. These processes involve the ring opening of 1-cyclopropyl-2-propyn-1-ols, leading to conjugated enynes in moderate to excellent yields, showcasing the compound's versatility in organic synthesis (Mothe & Chan, 2009), (Rao et al., 2009).

Antifungal Compound Synthesis

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol derivatives have been synthesized for potential use as antifungal compounds. These derivatives show high activity against Candida spp. strains, indicating their importance in the development of new antifungal agents (Zambrano-Huerta et al., 2019).

Cyclopropylation in Medicinal Chemistry

The compound is part of catalytic processes for cyclopropylation of phenols and azaheterocycles, contributing to the synthesis of cyclopropyl aryl ethers and amine derivatives. These processes are essential in medicinal chemistry, where cyclopropyl-containing molecules play a significant role (Derosa et al., 2018).

Mechanistic Studies in Organic Chemistry

It has been used in mechanistic studies within organic chemistry, particularly in reactions involving cyclopropyl-substituted olefins and singlet oxygen. These studies provide insights into reaction mechanisms and the effects of cyclopropyl groups (Alberti & Orfanopoulos, 2008).

Safety And Hazards

The safety information for “1-Cyclopropyl-2,2,2-trifluoroethan-1-ol” includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These provide guidance on how to handle the compound safely .

特性

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHMFPNCDSFTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | |

CAS RN |

1993-77-7 | |

| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2405264.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)